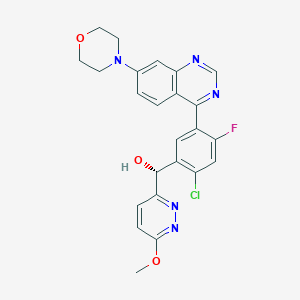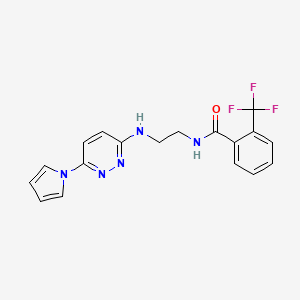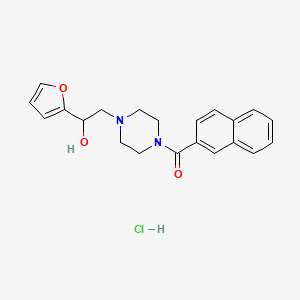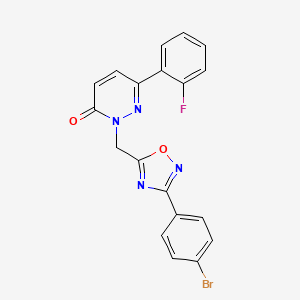![molecular formula C22H13Cl3N2OS B2792925 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide CAS No. 338396-98-8](/img/structure/B2792925.png)
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide” is a derivative of thiazole . Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular structure of thiazole derivatives can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can vary depending on the specific substituents on the thiazole ring . For “4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide”, the specific properties are not detailed in the available resources.Applications De Recherche Scientifique
Antimicrobial Activity
Thiazole derivatives, including compounds similar to 4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide, have been studied for their potential as antimicrobial agents. These compounds have shown effectiveness against a variety of bacterial and fungal species. The mechanism of action often involves the disruption of microbial lipid biosynthesis or interference with other vital processes within the pathogens .
Anticancer Properties
Research has indicated that thiazole derivatives can exhibit anticancer activities. They have been evaluated for their ability to inhibit the proliferation of cancer cell lines, such as human breast adenocarcinoma (MCF7). The molecular docking studies suggest that these compounds can bind effectively to cancer-related proteins, potentially leading to the development of new anticancer drugs .
Anti-inflammatory and Analgesic Effects
Compounds with a thiazole core have been synthesized and assessed for their anti-inflammatory and analgesic properties. They are compared with nonsteroidal anti-inflammatory drugs (NSAIDs) and have shown promising results in reducing inflammation and pain without the significant gastrointestinal side effects commonly associated with traditional NSAIDs .
Antiviral Potential
Indole derivatives, which share structural similarities with the compound , have demonstrated antiviral activities. These compounds have been reported to show inhibitory effects against various RNA and DNA viruses, including influenza A and Coxsackie B4 virus. The indole nucleus’s ability to bind with high affinity to multiple receptors is key to developing new antiviral derivatives .
Antitubercular Activity
The indole nucleus, part of the compound’s structure, has been incorporated into derivatives that have been tested against Mycobacterium tuberculosis and Mycobacterium bovis. These studies aim to find new treatments for tuberculosis, especially in the face of increasing drug resistance .
Mécanisme D'action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in the biological activities of the targets . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biochemical pathways, leading to diverse biological activities . These activities can range from antiviral to anticancer effects, and they often involve the alteration of key biochemical pathways in the body .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives are known to have diverse biological activities, which can result in a variety of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s interaction with its targets and its overall biological activity . .
Orientations Futures
Propriétés
IUPAC Name |
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3N2OS/c23-15-9-10-19(18(25)11-15)26-21(28)13-5-7-14(8-6-13)22-27-20(12-29-22)16-3-1-2-4-17(16)24/h1-12H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIYYGJPDMEWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-dichlorophenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2792842.png)

![3-(3-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2792849.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)prop-2-enamide](/img/structure/B2792851.png)


![2-(2,5-dichlorothiophene-3-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2792855.png)
![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2792856.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2792857.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2792861.png)

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-phenethyloxalamide](/img/structure/B2792863.png)
![Ethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)-4-phenylthiazole-5-carboxylate](/img/structure/B2792864.png)
![2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2792865.png)